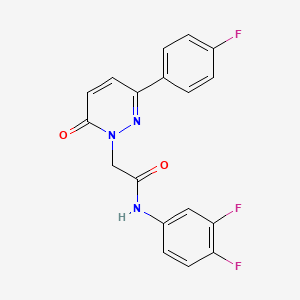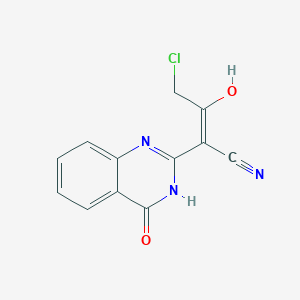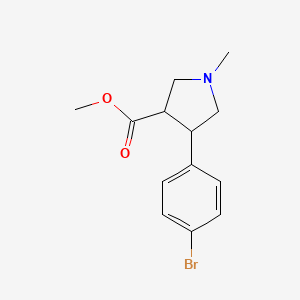![molecular formula C41H47NO20 B14869142 [(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoglaunine A is a sesquiterpene pyridine alkaloid isolated from the bark of the roots of Tripterygium hypoglaucum, a plant commonly used in traditional Chinese medicine.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Hypoglaunine A involves the extraction and purification from the roots of Tripterygium hypoglaucum. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the alkaloids from the plant material.
Purification: Techniques such as column chromatography are employed to isolate Hypoglaunine A from other compounds.
Industrial Production Methods:
化学反应分析
Types of Reactions: Hypoglaunine A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert Hypoglaunine A into different derivatives with varying properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
科学研究应用
Hypoglaunine A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene alkaloids and their derivatives.
Biology: Investigated for its potential anti-HIV activity and other biological effects.
Medicine: Explored for its anti-cancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in research related to insecticides and other agricultural applications.
作用机制
The exact mechanism of action of Hypoglaunine A is not fully understood. it is believed to exert its effects through:
Molecular Targets: Hypoglaunine A may interact with specific proteins or enzymes within cells, influencing various biological pathways.
Pathways Involved: The compound is thought to regulate immune responses, inflammation, and apoptosis, contributing to its observed biological activities.
相似化合物的比较
Hypoglaunine B: Another sesquiterpene alkaloid from Tripterygium hypoglaucum with similar biological activities.
Triptonine A: Known for its anti-HIV effects.
Hyponine E: Exhibits antiviral properties.
Uniqueness of Hypoglaunine A: Hypoglaunine A stands out due to its unique structural features, such as the presence of a pyridine ring and its specific sesquiterpene framework. These characteristics contribute to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C41H47NO20 |
|---|---|
分子量 |
873.8 g/mol |
IUPAC 名称 |
[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-18-27-25(11-10-13-42-27)35(49)54-16-37(7)26-28(56-19(2)43)32(59-22(5)46)40(17-55-34(48)24-12-14-53-15-24)33(60-23(6)47)29(57-20(3)44)31(61-36(50)38(18,8)51)39(9,52)41(40,62-37)30(26)58-21(4)45/h10-15,18,26,28-33,51-52H,16-17H2,1-9H3/t18-,26-,28-,29+,30-,31+,32-,33+,37+,38?,39+,40-,41+/m1/s1 |
InChI 键 |
ACAMGMHLXXFLBO-YAEZBHHASA-N |
手性 SMILES |
C[C@@H]1C2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
规范 SMILES |
CC1C2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC(=O)C1(C)O)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


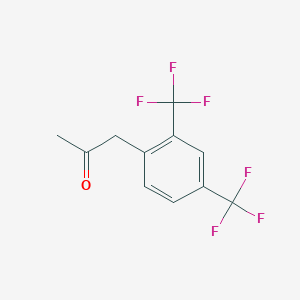
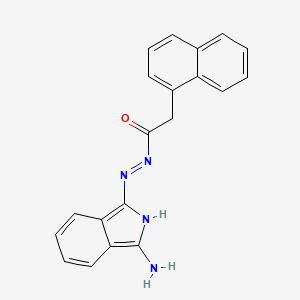
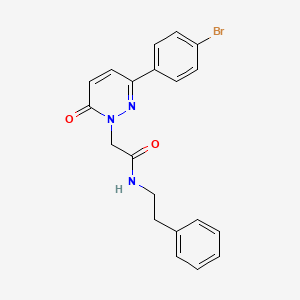
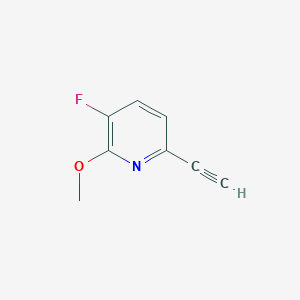

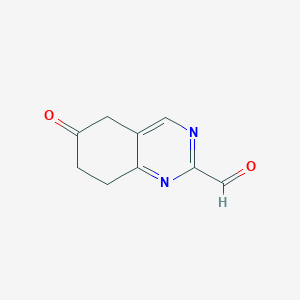
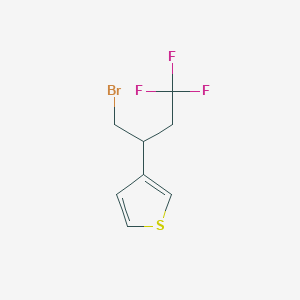
![N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14869112.png)
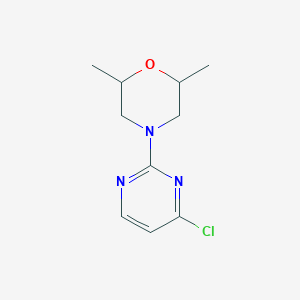
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
